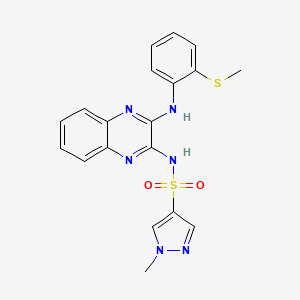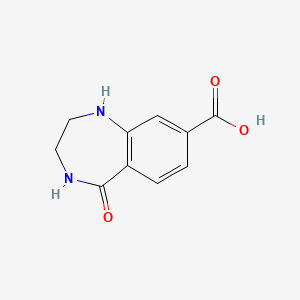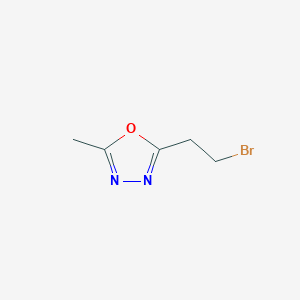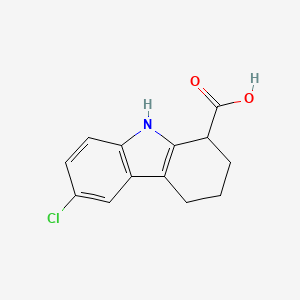![molecular formula C20H19NO5S2 B2381241 (5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 550299-50-8](/img/structure/B2381241.png)
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One application of thiazolidinedione derivatives, closely related to the queried compound, is in the field of corrosion inhibition. Studies have shown that these derivatives are effective inhibitors for mild steel corrosion in hydrochloric acid solutions. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy have been utilized to assess their efficiency. The studies indicate that the efficiency of these inhibitors increases with concentration and their adsorption on mild steel surfaces in acid solutions follows the Langmuir adsorption isotherm. Scanning electron microscopy and quantum chemical calculations support these findings (Yadav et al., 2015).
Hetero-Diels–Alder Reaction
Thiazolidinedione derivatives have been utilized in Hetero-Diels–Alder reactions. For instance, reactions with specific thiazolidin-2-ones resulted in the formation of distinct compounds like dimethyl dihydropyrimidinothiazole diylidenedicarbamates. These reactions have significant yields, highlighting the synthetic utility of thiazolidinedione derivatives in organic chemistry (Velikorodov et al., 2017).
Anti-Inflammatory and Antimicrobial Studies
Thiazolidinedione derivatives have been synthesized and examined for their anti-inflammatory and antimicrobial properties. Compounds synthesized through one-pot synthesis methods have demonstrated moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
Antitumor Activity
Research has also explored the antitumor potential of thiazolidinedione derivatives. For example, the reaction of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with aldehydes resulted in new 5-ylidene derivatives, which exhibited moderate activity against most malignant tumor cells. Specific renal cancer cell lines showed increased sensitivity to these compounds (Horishny et al., 2020).
Synthesis and Central Nervous System Penetrability
Thiazolidinedione derivatives, similar to the queried compound, have been synthesized and assessed for their central nervous system penetrability. Some studies have focused on compounds like 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which demonstrated effective blood-brain barrier penetration, indicating potential applications in neurological research (Rosen et al., 1990).
properties
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-7-5-13(6-8-14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVEIUWVXNWBC-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)
![4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B2381162.png)


![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)
![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)